Diclofenac acyl glucuronide

Descripción general

Descripción

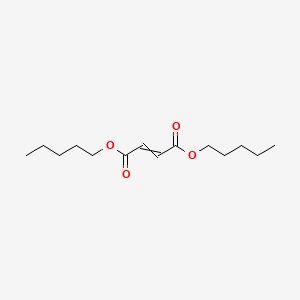

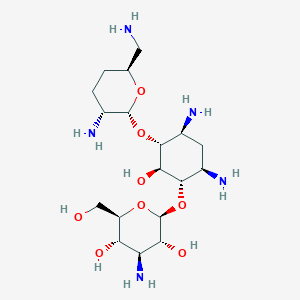

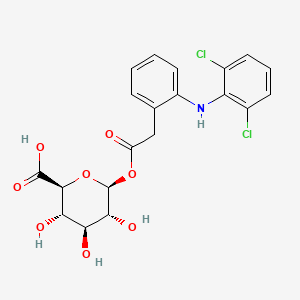

Diclofenac Acil-β-D-Glucurónido es un metabolito activo del fármaco antiinflamatorio no esteroideo (AINE) ampliamente utilizado diclofenac. Este compuesto se forma a través de la vía de glucuronidación, una importante ruta metabólica de fase II para diversas sustancias. Diclofenac Acil-β-D-Glucurónido es conocido por su papel en las reacciones de conjugación, que aumentan la solubilidad en agua de los compuestos, facilitando su excreción .

Aplicaciones Científicas De Investigación

Diclofenac Acil-β-D-Glucurónido tiene varias aplicaciones de investigación científica, entre ellas:

Química: Se utiliza para estudiar la cinética y los mecanismos de las reacciones de glucuronidación.

Biología: Investigado por su papel en el metabolismo y el transporte de fármacos.

Medicina: Explorado por sus posibles efectos sobre la inflamación y la proliferación de células cancerosas.

Industria: Se utiliza en el desarrollo de formulaciones farmacéuticas y sistemas de administración de fármacos

Mecanismo De Acción

Diclofenac Acil-β-D-Glucurónido ejerce sus efectos principalmente a través de la inhibición de las enzimas ciclooxigenasa (COX), concretamente COX-1 y COX-2. Estas enzimas son responsables de la producción de prostaglandinas, que desempeñan un papel clave en la señalización de la inflamación y el dolor. Al inhibir las enzimas COX, Diclofenac Acil-β-D-Glucurónido reduce la producción de prostaglandinas, aliviando así la inflamación y el dolor .

Compuestos similares:

Ibuprofeno Acil-β-D-Glucurónido: Otro metabolito de AINE formado a través de la glucuronidación.

Naproxeno Acil-β-D-Glucurónido: Similar en estructura y función al Diclofenac Acil-β-D-Glucurónido.

Ketoprofeno Acil-β-D-Glucurónido: Comparte vías metabólicas y efectos terapéuticos similares.

Singularidad: Diclofenac Acil-β-D-Glucurónido es único por su inhibición específica de las enzimas COX y su papel en el metabolismo del diclofenac. Su formación y estabilidad se ven influenciadas por varios factores, incluida la actividad enzimática y las condiciones ambientales, lo que lo convierte en un compuesto valioso para estudiar el metabolismo y las interacciones de los fármacos .

Safety and Hazards

Direcciones Futuras

Although the metabolism and disposition of diclofenac have been studied extensively, information regarding the plasma levels of its acyl-β-d-glucuronide, a major metabolite, in human subjects is limited . Future research may focus on this area to better understand the bioactivation potential of acyl glucuronides .

Análisis Bioquímico

Biochemical Properties

Diclofenac acyl glucuronide is formed through the glucuronidation process, which is catalyzed primarily by uridine 5’-diphosphoglucuronosyl transferase 2B7 . This process converts a wide range of functional groups into highly water-soluble glucuronides . This compound exhibits a degree of electrophilicity, allowing it to covalently modify biological molecules, including proteins, lipids, and nucleic acids .

Cellular Effects

This compound has been found to inhibit the proliferation of HT-29 colorectal adenocarcinoma cells . It also has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . This can lead to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to covalently modify biological molecules . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, or by glycation of protein residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, studies have shown that following a single administration, tolmetin acyl glucuronide was detectable in plasma for approximately 4 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, dose-dependent small intestinal ulceration has been observed in Wistar rats 24 hours after a single intraperitoneal administration of diclofenac .

Metabolic Pathways

This compound is involved in the glucuronidation pathway, a fundamental process in Phase II metabolism . This pathway is catalyzed primarily by uridine 5’-diphosphoglucuronosyl transferase 2B7 .

Transport and Distribution

The disposition of this compound can be mediated by various transporters known to be expressed in the kidney and liver . These include organic anion transporters (OATs), organic anion-transporting polypeptides (OATPs), breast cancer resistance protein (BCRP), and multidrug resistance proteins (MRPs) .

Subcellular Localization

Given its involvement in glucuronidation, a process that primarily occurs in the endoplasmic reticulum of cells, it is likely that this compound is localized within this organelle .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Diclofenac Acil-β-D-Glucurónido se sintetiza a partir de diclofenac a través de la isoforma de la enzima UDP-glucuronosiltransferasa (UGT) UGT2B7 . La reacción implica la conjugación de diclofenac con ácido glucurónico, lo que da como resultado la formación del metabolito acil glucurónido.

Métodos de producción industrial: La producción industrial de Diclofenac Acil-β-D-Glucurónido normalmente implica el uso de enzimas UGT recombinantes para facilitar el proceso de glucuronidación. Este método asegura un alto rendimiento y pureza del compuesto, lo que lo hace adecuado para aplicaciones de investigación y farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: Diclofenac Acil-β-D-Glucurónido experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar metabolitos reactivos.

Hidrólisis: Puede hidrolizarse de nuevo a diclofenac en determinadas condiciones.

Conjugación: La reacción principal es la glucuronidación, donde el diclofenac se conjuga con ácido glucurónico.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y las enzimas del citocromo P450.

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis.

Conjugación: El ácido UDP-glucurónico y las enzimas UGT son esenciales para el proceso de glucuronidación.

Principales productos formados:

Oxidación: Metabolitos reactivos del diclofenac.

Hidrólisis: Diclofenac.

Conjugación: Diclofenac Acil-β-D-Glucurónido.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIKYYSIYCILNG-HBWRTXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314170 | |

| Record name | Diclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64118-81-6 | |

| Record name | Diclofenac glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BEZ13XEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.